N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]thiourea
Overview
Description
N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]thiourea is a synthetic organic compound. As a molecule with unique structural features, it exhibits interesting chemical reactivity and potential for a range of applications. This compound is part of the pyrazole and oxadiazole chemical families, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]thiourea generally involves multiple steps, starting from commercially available precursors. A typical synthetic route may involve:
Synthesis of the pyrazole core: : This involves the condensation of an appropriate hydrazine derivative with a β-dicarbonyl compound under acidic conditions.
Introduction of the 4-chlorobenzyl group: : This is achieved via nucleophilic substitution, where the pyrazole nitrogen acts as a nucleophile to displace a leaving group from the benzyl halide.
Formation of the oxadiazole ring: : A cyclization reaction using appropriate diacylhydrazines and dehydrating agents under controlled temperature.
Attachment of the thiourea moiety: : This step usually involves the reaction of the synthesized oxadiazole and pyrazole intermediate with an isothiocyanate.
Industrial Production Methods
The industrial production of this compound involves the optimization of the aforementioned steps to enhance yield and purity. It may include the use of catalysts, high-throughput reactors, and continuous-flow processes to achieve efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions at the sulfur atom in the thiourea moiety to form sulfoxides or sulfones.
Reduction: : Reduction reactions typically target the oxadiazole ring, which can be hydrogenated under catalytic conditions.
Substitution: : The chlorobenzyl group can be substituted by various nucleophiles such as amines or alcohols under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: : Hydrogen gas with palladium on carbon, sodium borohydride.
Nucleophiles: : Primary amines, secondary amines, alcohols.
Conditions: : Typically involves temperatures ranging from 0°C to 100°C, solvents like dichloromethane or ethanol, and inert atmosphere for sensitive reactions.
Major Products
Sulfoxides: and sulfones from oxidation.
Hydrogenated derivatives: from reduction.
Substituted pyrazoles: and oxadiazoles from nucleophilic substitution.
Scientific Research Applications
N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]thiourea has several applications across various fields:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor due to its structural features.
Medicine: : Explored as a potential therapeutic agent owing to its bioactive moieties.
Industry: : Utilized in the development of materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects through multiple pathways:
Enzyme Inhibition: : Binds to the active site of target enzymes, inhibiting their activity.
Molecular Targets: : Key targets include enzymes like proteases and kinases.
Pathways Involved: : Modulates signaling pathways involved in cellular processes such as apoptosis and proliferation.
Comparison with Similar Compounds
Similar Compounds
N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]thiourea: .
N'-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]thiourea: .
Uniqueness
The unique combination of the chlorobenzyl, pyrazole, and oxadiazole moieties in N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]thiourea imparts distinctive chemical reactivity and biological activity, setting it apart from similar compounds.
There you have it. A complete dive into the world of this compound. Who knew chemistry could be this fascinating?
Properties
IUPAC Name |
3-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-1-ethyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN6OS/c1-3-23(11-16-12(2)21-25-22-16)17(26)20-15-8-19-24(10-15)9-13-4-6-14(18)7-5-13/h4-8,10H,3,9,11H2,1-2H3,(H,20,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAXIQDKGIOMRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NON=C1C)C(=S)NC2=CN(N=C2)CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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